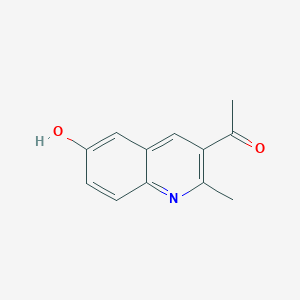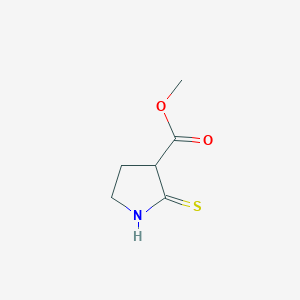
Methyl 2-thioxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-thioxopyrrolidine-3-carboxylate is an organic compound featuring a pyrrolidine ring substituted with a thioxo group at the second position and a carboxylate ester at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-thioxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with carbon disulfide, followed by esterification. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol to facilitate the cyclization and subsequent esterification steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-thioxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group can yield thiol derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Methyl 2-thioxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which Methyl 2-thioxopyrrolidine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidine ring structure also contributes to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 2-oxopyrrolidine-3-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
Pyrrolidine-2-thione: Lacks the carboxylate ester group.
Thiazolidine derivatives: Contain a sulfur atom in a five-membered ring but differ in the position and nature of substituents.
Uniqueness: Methyl 2-thioxopyrrolidine-3-carboxylate is unique due to the presence of both a thioxo group and a carboxylate ester, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H9NO2S |
|---|---|
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
methyl 2-sulfanylidenepyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)4-2-3-7-5(4)10/h4H,2-3H2,1H3,(H,7,10) |
Clé InChI |
FAQFNGUHEDJXTL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCNC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



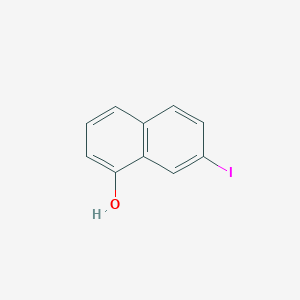
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)

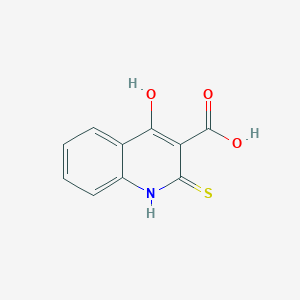
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
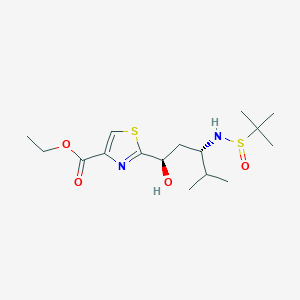
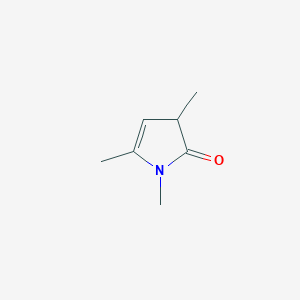
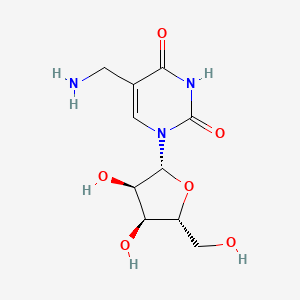
![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12866528.png)
